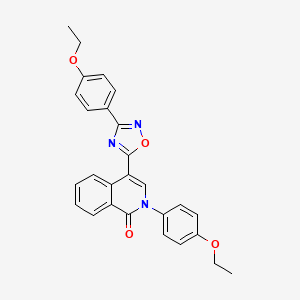
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide, also known as DMTS, is a chemical compound that has been studied for its potential therapeutic applications. DMTS is a member of the acetamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammatory mediators. N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of ROS and inflammatory mediators, which can lead to a reduction in oxidative stress and inflammation. N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide in lab experiments is its relatively low toxicity. However, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dose and administration route of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide for cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Further studies are needed to determine the mechanism of action of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide in these disorders and to develop more effective treatment strategies. Finally, more studies are needed to determine the long-term effects of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide and its potential for use in human clinical trials.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylphenylamine with phthalic anhydride to form 2,5-dimethylphenylphthalimide. This intermediate is then reacted with thioacetic acid to form N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. In addition, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phthalazin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-8-13(2)16(9-12)20-17(22)11-23-18-15-6-4-3-5-14(15)10-19-21-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVUKMPARZUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate](/img/structure/B2931214.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2931217.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2931218.png)
![6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2931219.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2931221.png)



![N-(2,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2931230.png)
![8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2931231.png)
![2-(Morpholin-4-ylmethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2931232.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2931233.png)
